molecular formula C12H11N5O B14906628 2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile

2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile

Cat. No.: B14906628
M. Wt: 241.25 g/mol
InChI Key: JMHJQIBLTZJFTD-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile is a pyrimidine derivative known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a benzyloxy group attached to the pyrimidine ring, making it a valuable molecule in medicinal chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis. The compound inhibits these enzymes by binding to their active sites, thereby preventing the synthesis of nucleotides and ultimately inhibiting cell proliferation . This mechanism is particularly useful in the development of anticancer and antibacterial agents .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2,4-diamino-6-phenylmethoxypyrimidine-5-carbonitrile

InChI

InChI=1S/C12H11N5O/c13-6-9-10(14)16-12(15)17-11(9)18-7-8-4-2-1-3-5-8/h1-5H,7H2,(H4,14,15,16,17)

InChI Key

JMHJQIBLTZJFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2C#N)N)N

Origin of Product

United States

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